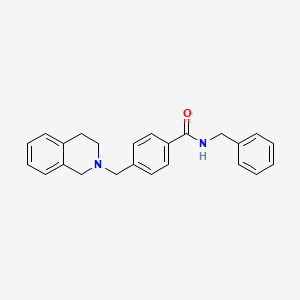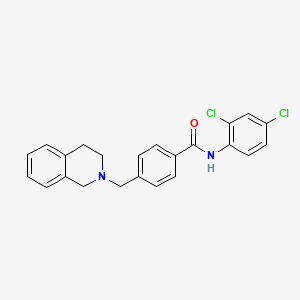![molecular formula C25H26N2O B3436055 N-(3,5-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436055.png)
N-(3,5-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Overview
Description
N-(3,5-Dimethylphenyl)-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, substituted with a 3,5-dimethylphenyl group and a tetrahydroisoquinoline moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and tetrahydroisoquinoline compounds.
2-Hydroxy-2-methylpropiophenone: A compound used in photoinitiation and polymerization processes.
3,4-Dimethoxy-N-methylphenethylamine:
Uniqueness: The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and potential biological activities. Its structural complexity allows for diverse applications in various fields of research.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-18-13-19(2)15-24(14-18)26-25(28)22-9-7-20(8-10-22)16-27-12-11-21-5-3-4-6-23(21)17-27/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWFJVFCDOKDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-cyclohexylbenzenesulfonamide](/img/structure/B3435973.png)
![1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3435980.png)
![N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B3435988.png)
![Methyl 4-[(2-methylpiperidin-1-yl)methyl]benzoate](/img/structure/B3435989.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3436026.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3436028.png)
![methyl 4-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B3436038.png)
![N-benzyl-4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B3436040.png)
![N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3436046.png)


![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![[3-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] acetate](/img/structure/B3436067.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
